N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
Description
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H21NO6/c1-12-6-18(26-3)21-13(2)15(22(25)29-19(21)7-12)9-20(24)23-10-14-4-5-16-17(8-14)28-11-27-16/h4-8H,9-11H2,1-3H3,(H,23,24) |
InChI Key |
NZFSDEILROPAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Coumarin Formation
The Pechmann reaction between resorcinol derivatives and β-keto esters under acidic conditions is a well-established method for coumarin synthesis. For this compound, 4-methylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to yield 7-methyl-4-methylcoumarin. Subsequent methoxylation at the 5-position is achieved using dimethyl sulfate in an alkaline medium, producing 5-methoxy-4,7-dimethylcoumarin.
Introduction of the Acetic Acid Side Chain
The acetic acid group at position 3 is introduced via a Knoevenagel condensation. 5-Methoxy-4,7-dimethylcoumarin reacts with malonic acid in the presence of piperidine as a catalyst, yielding 3-(carboxymethyl)-5-methoxy-4,7-dimethyl-2H-chromen-2-one. This step typically proceeds at 80–90°C in ethanol, with a reported yield of 78–85%.
Functionalization of the 1,3-Benzodioxole Moiety: Synthesis of 1,3-Benzodioxol-5-ylmethylamine
The nucleophilic 1,3-benzodioxol-5-ylmethylamine component is synthesized from piperonal (1,3-benzodioxole-5-carboxaldehyde) through reductive amination.
Reductive Amination of Piperonal
Piperonal undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, producing 1,3-benzodioxol-5-ylmethylamine. This method, adapted from patented procedures for benzodioxole derivatives, avoids racemization and ensures high enantiomeric purity (>98% ee).
Alternative Route via Gabriel Synthesis
An alternative pathway involves the Gabriel synthesis, where piperonal is first converted to the corresponding alkyl bromide (1,3-benzodioxol-5-ylmethyl bromide) using PBr₃. Reaction with phthalimide potassium salt yields the phthalimide-protected amine, which is hydrolyzed with hydrazine hydrate to release the primary amine.
Amide Bond Formation: Coupling the Chromene and Benzodioxole Components
The final step involves coupling the chromene acetic acid derivative with 1,3-benzodioxol-5-ylmethylamine via an amide bond.
Activation of the Carboxylic Acid
The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Treatment of 3-(carboxymethyl)-5-methoxy-4,7-dimethyl-2H-chromen-2-one with SOCl₂ in dichloromethane at 40°C for 2 hours yields the corresponding acyl chloride, which is used directly in the next step.
Amide Coupling Using Schotten-Baumann Conditions
The acyl chloride reacts with 1,3-benzodioxol-5-ylmethylamine in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This Schotten-Baumann reaction proceeds at 0–5°C to minimize side reactions, affording the target acetamide in 65–72% yield.
Catalytic Coupling with EDCl/HOBt
A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction occurs in dry DMF under nitrogen at room temperature, achieving yields of 85–90%.
Optimization and Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
The EDCl/HOBt method outperforms traditional Schotten-Baumann conditions in both yield and purity (Table 1).
Table 1: Comparison of Amide Coupling Methods
| Method | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H₂O | 0–5°C | 65–72 | 92–94 |
| EDCl/HOBt | DMF | RT | 85–90 | 98–99 |
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling the carboxylic acid and amine with EDCl/HOBt for 30 minutes achieves 88% yield, reducing waste and energy consumption.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 6.8 minutes with 99.2% purity.
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
Piperonal and resorcinol derivatives are commercially available at scales >100 kg, with piperonal costing $120–150/kg and 4-methylresorcinol at $90–110/kg.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the chromen-2-one moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohols.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-2-oxo-2H-chromen-3-yl)acetamide: Lacks the dimethyl groups, potentially altering its chemical properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both methoxy and dimethyl groups on the chromen-2-one moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzodioxole moiety, which is known for various pharmacological activities.
The biological activity of this compound may involve several mechanisms, including:
- Antioxidant Activity : The presence of the benzodioxole structure contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters like serotonin and dopamine in the brain .
- Antimicrobial Properties : Some studies suggest that derivatives of benzodioxole exhibit antimicrobial activity against various pathogens, although specific data on this compound's efficacy is limited.
Study 1: Antioxidant Activity
A study assessed the antioxidant capacity of various benzodioxole derivatives, including this compound. The results indicated that this compound exhibited significant scavenging activity against DPPH radicals, suggesting its potential use as an antioxidant agent .
Study 2: Enzyme Inhibition
In a comparative study on MAO inhibitors, compounds similar to this compound demonstrated IC50 values in the low micromolar range for MAO-A and MAO-B. This suggests that the compound could be a promising candidate for further development as an antidepressant .
Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(1,3-benzodioxol-5-ylmethyl) acetamide derivatives?
Methodological Answer:
A common approach involves coupling a benzodioxol-5-ylmethylamine derivative with an activated carbonyl intermediate. For example:
- Step 1: React 1,3-benzodioxol-5-ylmethylamine with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 hours) to form the chloroacetamide intermediate .
- Step 2: Substitute the chlorine atom with a chromenone moiety (e.g., 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl) via nucleophilic displacement or coupling reactions.
- Key Techniques: Monitor reaction progress using TLC, purify via recrystallization (petroleum ether or ethanol), and confirm purity with HPLC .
Basic: How are structural and purity characteristics of such acetamide derivatives validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm substituent positions and stereochemistry. For instance, aromatic protons in the benzodioxole ring appear as doublets (δ 6.7–7.2 ppm), while acetamide carbonyls resonate at δ 165–170 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .
- X-ray Crystallography: Resolves ambiguous stereochemistry, as demonstrated for N-(2-(1,3-benzodioxol-5-yl)ethyl)-2-chloroacetamide (R-factor = 0.035) .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use purified targets (e.g., lipoxygenase, acetylcholinesterase) with spectrophotometric detection of substrate turnover .
- Cellular Proliferation Assays: Employ cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability readouts. Include positive controls (e.g., doxorubicin) and normalize to solvent-only treatments .
- Antioxidant Activity: Measure DPPH radical scavenging or lipid peroxidation inhibition in cell-free systems .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous drying .
- Catalysis: Palladium catalysts (e.g., Pd(dba)) and ligands (BINAP) improve coupling efficiency in chromenone substitution steps .
- Workflow Refinement: Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates prone to side reactions .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., cell passage number, serum batch, incubation time) to minimize inter-lab variability .
- Dose-Response Validation: Perform IC curves in triplicate and compare slopes for potency consistency .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to pooled data from independent replicates, addressing outliers via Grubbs’ test .
Advanced: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., estrogen receptor, COX-2). Validate poses with MD simulations (NAMD/GROMACS) .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%ABS), CYP450 inhibition, and blood-brain barrier penetration .
- QSAR Modeling: Train models on PubChem bioassay data to correlate substituent effects (e.g., methoxy position) with activity .
Advanced: How is stereochemical purity confirmed for chiral intermediates?
Methodological Answer:
- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Circular Dichroism (CD): Compare experimental spectra (190–250 nm) with reference compounds to assign absolute configuration .
- X-ray Diffraction: Resolve crystal structures to confirm spatial arrangement, as done for N-[2-(1,3-benzodioxol-5-yl)ethyl] derivatives .
Advanced: How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved solubility, cleaved enzymatically in vivo .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
